N-(4-chlorobenzyl)-3-phenylacrylamide
Description
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-15-9-6-14(7-10-15)12-18-16(19)11-8-13-4-2-1-3-5-13/h1-11H,12H2,(H,18,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYOPZUQIZTXJD-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
N-(4-chlorobenzyl)-3-phenylacrylamide has been studied for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. Research indicates that compounds with similar structures can disrupt microtubule dynamics, which is crucial for cell division.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative activity of various cinnamide derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer) and DU-145 (prostate cancer). The results showed significant cytotoxicity with GI50 values indicating strong activity against these cell lines .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.031 |
| Similar Cinnamides | DU-145 | 0.045 |
Antiviral Properties
Recent research has explored the antiviral potential of acrylamide derivatives, including this compound, focusing on their efficacy against viral infections such as Chikungunya virus (CHIKV). Molecular docking studies have suggested that these compounds may effectively inhibit viral glycoprotein interactions.
Case Study: Antiviral Evaluation
A study utilized computer-aided drug design to synthesize novel acrylamide derivatives and evaluate their antiviral activities. One compound demonstrated a reduction in CHIKV-positive cells from 74.07% to 0.88% post-treatment, indicating a potent antiviral effect .
| Compound | Virus | Reduction in CHIKV-positive Cells (%) |
|---|---|---|
| LQM334 | CHIKV | 73.19 |
| This compound | CHIKV | TBD |
Mechanistic Insights
The mechanism of action for compounds like this compound often involves the inhibition of tubulin polymerization, leading to mitotic arrest in cancer cells. This property is shared with other known anticancer agents like colchicine and combretastatin A4, which target microtubules to prevent cell division.
Mechanistic Pathway
Research has shown that these compounds bind to specific sites on tubulin, disrupting the normal function of the mitotic spindle during cell division .
Synthesis and Structural Modifications
The synthesis of this compound typically involves the reaction of appropriate amines with acrylonitrile derivatives under controlled conditions. Structural modifications can enhance its biological activity and selectivity towards cancer cells.
Synthesis Example
A typical synthesis pathway involves:
- Reacting 4-chlorobenzaldehyde with phenylacetic acid.
- Condensing the resultant product with acrylonitrile.
- Purifying through chromatography.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects :
- The 4-chlorobenzyl group in the target compound enhances lipophilicity (LogP ~3.8) compared to 4-chlorophenyl (LogP ~3.5 in ’s analogue) due to the additional methylene spacer .
- Electron-Withdrawing Groups (e.g., 3,4-dichlorophenyl in ) increase LogP (5.2) and reduce solubility, whereas electron-donating groups (e.g., 2,3,4-trimethoxyphenyl in ) lower LogP (2.5) and improve water solubility .
- Hydroxyl Groups (e.g., in NR7, ) introduce hydrogen-bonding capacity, improving solubility despite moderate LogP (~2.9) .
Key Observations:
- Amide Coupling : Most acrylamides are synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) or nucleophilic substitution (e.g., ). Yields typically range from 50–75% .
- Steric Hindrance : Bulky substituents (e.g., thiazol in ) may reduce yields due to slower reaction kinetics .
Key Observations:
- Antitumor Potential: Chlorobenzyl-substituted acrylamides (e.g., ) show tubulin inhibition, suggesting the target compound may share similar activity .
- Structural Requirements : The chlorobenzyl moiety enhances cellular uptake and target binding, while phenylacrylamide provides rigidity for intercalation into hydrophobic pockets .
Q & A
Q. What are the established synthetic routes for N-(4-chlorobenzyl)-3-phenylacrylamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 3-phenylacrylic acid derivatives with 4-chlorobenzylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane. Key parameters include maintaining a pH of 7–8 using triethylamine and reaction temperatures of 0–5°C to minimize side reactions. Purification is achieved via column chromatography or recrystallization from ethanol/water mixtures . Optimization can employ Design of Experiments (DoE) to assess variables like stoichiometry, solvent polarity, and temperature gradients.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : To confirm the acrylamide backbone and chlorobenzyl substitution pattern (e.g., aromatic protons at δ 7.2–7.4 ppm).
- IR Spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).
- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 296.1).
- X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .
Q. What preliminary biological assays are recommended to evaluate the compound’s activity?
- Methodological Answer : Initial screens should include:
- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7).
- Antimicrobial testing using broth microdilution (MIC determination against Staphylococcus aureus or E. coli).
- Enzyme inhibition studies (e.g., COX-2 or kinase assays) to identify potential therapeutic targets .
Advanced Research Questions
Q. How can researchers investigate the mechanistic interactions of this compound with biological targets?
- Methodological Answer : Advanced approaches include:
- Surface Plasmon Resonance (SPR) : To quantify binding kinetics with receptors/enzymes.
- Molecular Dynamics Simulations : For predicting binding poses in silico (e.g., docking to kinase ATP pockets).
- Isothermal Titration Calorimetry (ITC) : To measure thermodynamic parameters (ΔH, ΔS) of interactions .
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay variability or impurity. Mitigation steps:
- Reproducibility checks : Independent validation in multiple labs.
- HPLC-PDA purity analysis : Ensure >95% purity to exclude confounding byproducts.
- Target-specific assays : Use CRISPR-edited cell lines to isolate mechanism-driven effects .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
- Methodological Answer : Systematic modifications include:
- Substituent variation : Replace 4-chlorobenzyl with fluorinated or methoxy analogs to modulate lipophilicity.
- Scaffold hopping : Integrate triazole or isoxazole rings into the acrylamide backbone.
- Free-Wilson analysis : Quantify contributions of individual moieties to activity using regression models .
Q. What advanced synthetic strategies can address challenges in scaling up production?
- Methodological Answer : Scale-up hurdles (e.g., low yields in coupling steps) can be mitigated via:
- Flow Chemistry : Continuous synthesis to enhance heat/mass transfer.
- Microwave-assisted reactions : Reduce reaction times and improve reproducibility.
- In-line PAT (Process Analytical Technology) : Real-time monitoring via FTIR or Raman spectroscopy .
Q. How can metabolic stability and pharmacokinetic profiles be assessed preclinically?
- Methodological Answer : Key assays include:
- Liver microsome incubations : Measure half-life (t1/2) using LC-MS/MS.
- Caco-2 permeability assays : Predict intestinal absorption.
- Plasma protein binding : Equilibrium dialysis to assess free fraction .
Q. What computational tools are suitable for predicting off-target effects or multi-target pharmacology?
- Methodological Answer : Use:
- PharmMapper : For reverse target prediction.
- Chemoproteomics : Activity-based protein profiling (ABPP) to identify off-target interactions.
- Network pharmacology : Build interaction networks to map polypharmacology .
Q. How can researchers design experiments to validate hypotheses about the compound’s dual therapeutic and diagnostic potential?
- Methodological Answer : Integrate:
- Fluorescent tagging : Attach BODIPY or Cy5 dyes for cellular imaging.
- Theranostic nanoparticles : Encapsulate the compound in PEG-PLGA carriers for combined delivery and tracking.
- In vivo PET/CT : Radiolabel with 18F for biodistribution studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
